molecular formula C18H16N2O4 B11042977 5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1H-pyrazole

5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B11042977
M. Wt: 324.3 g/mol
InChI Key: NSDDVUKEERLUQI-UHFFFAOYSA-N
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Description

4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is a complex organic compound characterized by the presence of a methoxy group, a benzodioxole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-1,3-benzodioxole with a suitable pyrazole derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzodioxole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C18H16N2O4/c1-21-13-5-3-11(4-6-13)14-9-19-20-17(14)12-7-15(22-2)18-16(8-12)23-10-24-18/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

NSDDVUKEERLUQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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